Cas no 1022087-30-4 (O-De-phenyl Andarine)

O-De-phenyl Andarine structure
O-De-phenyl Andarine structure
商品名:O-De-phenyl Andarine
CAS番号:1022087-30-4
MF:C11H11F3N2O5
メガワット:308.21
CID:5069008

O-De-phenyl Andarine 化学的及び物理的性質

名前と識別子

    • Propanamide, 2,3-dihydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-, (2S)-
    • O-De-phenyl Andarine
    • インチ: 1S/C11H11F3N2O5/c1-10(19,5-17)9(18)15-6-2-3-8(16(20)21)7(4-6)11(12,13)14/h2-4,17,19H,5H2,1H3,(H,15,18)/t10-/m0/s1
    • InChIKey: FEZWNOHXAIWDTD-JTQLQIEISA-N
    • ほほえんだ: C(NC1=CC=C([N+]([O-])=O)C(C(F)(F)F)=C1)(=O)[C@](O)(C)CO

O-De-phenyl Andarine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D221630-25mg
O-De-phenyl Andarine
1022087-30-4
25mg
$ 158.00 2023-09-08
TRC
D221630-250mg
O-De-phenyl Andarine
1022087-30-4
250mg
$ 1196.00 2023-09-08
TRC
D221630-100mg
O-De-phenyl Andarine
1022087-30-4
100mg
$ 564.00 2023-09-08

O-De-phenyl Andarine 関連文献

O-De-phenyl Andarineに関する追加情報

Professional Introduction to Compound with CAS No. 1022087-30-4 and Product Name: O-De-phenyl Andarine

The compound identified by the Chemical Abstracts Service Number (CAS No.) 1022087-30-4 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. The product name, O-De-phenyl Andarine, refers to a derivative of the well-known compound Andarine, which has been extensively studied for its potential applications in metabolic regulation and muscle growth. This introduction aims to provide a comprehensive overview of the compound, its chemical properties, pharmacological significance, and the latest research findings that underscore its relevance in modern medicinal chemistry.

O-De-phenyl Andarine is a structurally modified version of Andarine (also known as S4), a nonsteroidal androgen receptor partial agonist that has been investigated for its anabolic effects. The primary modification in O-De-phenyl Andarine involves the dephenylation of certain aromatic rings, which can alter its pharmacokinetic and pharmacodynamic profiles. This alteration is designed to enhance selectivity and reduce potential side effects, making it a promising candidate for therapeutic applications.

The chemical structure of O-De-phenyl Andarine (CAS No. 1022087-30-4) consists of a pyrazole core substituted with various functional groups that contribute to its biological activity. The dephenylated moiety plays a crucial role in modulating the compound's interaction with biological targets, particularly the androgen receptor (AR) and other related receptors such as the estrogen receptor (ER). This interaction is key to understanding how O-De-phenyl Andarine exerts its effects on muscle tissue, bone density, and metabolic processes.

Recent advancements in medicinal chemistry have highlighted the importance of optimizing drug candidates for improved efficacy and safety. O-De-phenyl Andarine represents a significant step forward in this regard, as it combines the anabolic properties of Andarine with enhanced selectivity. This selectivity is critical for minimizing off-target effects, which can lead to adverse reactions in patients. The dephenylation process not only improves the compound's affinity for AR but also reduces its binding to other receptors, thereby reducing potential side effects.

One of the most compelling aspects of O-De-phenyl Andarine is its potential application in treating conditions associated with muscle wasting and metabolic dysfunction. Studies have shown that compounds similar to O-De-phenyl Andarine can stimulate muscle protein synthesis and enhance muscle mass, making them attractive candidates for treating sarcopenia and other muscle-wasting disorders. Additionally, its ability to modulate metabolic pathways suggests that it may have therapeutic benefits in managing obesity and diabetes.

The pharmacological profile of O-De-phenyl Andarine has been further explored through preclinical studies. These studies have demonstrated that the compound exhibits high oral bioavailability and rapid onset of action, which are desirable characteristics for any therapeutic agent. Moreover, its long half-life allows for once-daily dosing, improving patient compliance. These pharmacokinetic properties make O-De-phenyl Andarine a promising candidate for further clinical development.

In terms of mechanism of action, O-De-phenyl Andarine interacts with the androgen receptor in a way that promotes anabolic effects while minimizing androgenic side effects. This is achieved through partial agonism, where the compound activates the receptor at lower doses but does not produce full agonist effects at higher doses. This nuanced interaction allows for targeted therapy without unintended consequences.

Research into O-De-phenyl Andarine has also revealed intriguing insights into its potential role in bone health. Studies indicate that compounds like O-De-phenyl Andarine can stimulate osteoblast activity and promote bone formation, which could be beneficial in treating osteoporosis. This dual action on both muscle and bone tissue makes O-De-phenyl Andarine a multifaceted therapeutic agent with broad applications.

The synthesis of O-De-phenyl Andarine (CAS No. 1022087-30-4) involves sophisticated organic chemistry techniques that have been refined over several years. The process requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on an industrial scale, paving the way for large-scale clinical trials and eventual commercialization.

Ethical considerations are paramount when developing new pharmaceutical agents like O-De-phenyl Andarine. Ensuring that clinical trials are conducted responsibly, with proper oversight and adherence to regulatory guidelines, is essential for protecting patient safety and advancing scientific knowledge. The development pipeline for O-De-phenyl Andarine reflects these ethical principles, with rigorous testing at every stage.

The future prospects for O-De phenylandarin e are bright, with ongoing research aimed at expanding its therapeutic applications. Investigations are underway to explore its potential use in treating neurodegenerative diseases, where modulation of metabolic pathways could provide novel therapeutic strategies. Additionally, studies are being conducted to assess its efficacy in combination therapies, where it may synergize with other agents to produce greater benefits.

In conclusion, O-de phenylandarin e (CAS No 1022087304) represents a significant advancement in pharmaceutical chemistry Its unique structure selective action multiple therapeutic potentials make it a promising candidate for treating various human diseases The ongoing research into this compound underscores its importance as a tool for improving human health

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm